Synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate: An In-depth Technical Guide
Synthesis of Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate: An In-depth Technical Guide
Introduction
The 1,4-oxazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. Its seven-membered ring, containing both nitrogen and oxygen heteroatoms, provides a unique three-dimensional architecture that allows for diverse pharmacophoric interactions. The title compound, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, is a valuable building block for the synthesis of novel pharmaceutical candidates. The presence of a Boc-protected nitrogen at the 4-position offers a handle for further derivatization, while the primary amine at the 6-position provides a key site for the introduction of various functional groups and for amide bond formation. This guide provides a detailed exploration of two primary synthetic pathways to this important intermediate, offering insights into the strategic choices and experimental protocols for its successful preparation.
Strategic Considerations in the Synthesis of Substituted 1,4-Oxazepanes
The construction of the 1,4-oxazepane ring system presents unique challenges due to the entropic penalty associated with forming a seven-membered ring. Successful strategies often rely on intramolecular cyclization of appropriately functionalized acyclic precursors.[1] The introduction of substituents, particularly at the 6-position, requires careful planning to ensure regioselectivity and stereochemical control where necessary.
The two synthetic routes detailed in this guide exemplify common and effective strategies in heterocyclic chemistry:
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Route A: Functional Group Interconversion. This pathway leverages a commercially available, pre-formed 1,4-oxazepane ring with a hydroxyl group at the target position. The synthesis then focuses on the efficient conversion of this hydroxyl group into the desired primary amine. This approach is often more direct if a suitable starting material is accessible.
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Route B: Ring Construction followed by Functionalization. This strategy begins with the synthesis of the 1,4-oxazepane core itself, incorporating a ketone functionality that serves as a precursor to the amine. This route offers greater flexibility in terms of precursor availability and allows for the introduction of diversity at an earlier stage.
Route A: Synthesis via Azide Intermediate from a 6-Hydroxy Precursor
This synthetic pathway commences with the commercially available tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate. The core of this strategy is the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide, and finally, reduction to the primary amine. A patent for related 1,4-oxazepane derivatives outlines a similar transformation, highlighting its industrial applicability.[2]
Workflow for Route A
Caption: Synthetic workflow for Route A.
Experimental Protocols for Route A
Step 1: Mesylation of tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate
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Rationale: The hydroxyl group is a poor leaving group. Its conversion to a mesylate enhances its leaving group ability, facilitating the subsequent nucleophilic substitution with azide. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
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Procedure:
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Dissolve tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
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Add triethylamine (1.5 eq) to the solution.
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Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylate, which is often used in the next step without further purification.
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Step 2: Synthesis of tert-butyl (6S)-6-azido-1,4-oxazepane-4-carboxylate
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Rationale: The azide ion is a good nucleophile for the SN2 displacement of the mesylate. This reaction typically proceeds with inversion of stereochemistry if the starting material is chiral.
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Procedure:
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Dissolve the crude mesylate from the previous step in dimethylformamide (DMF).
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Add sodium azide (3.0 eq) to the solution.
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Heat the reaction mixture to 80 °C and stir for 12-16 hours.
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After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford the desired azide.
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Step 3: Reduction of tert-butyl (6S)-6-azido-1,4-oxazepane-4-carboxylate to the amine
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Rationale: The azide group is readily reduced to a primary amine by catalytic hydrogenation. Palladium on carbon is a common and effective catalyst for this transformation. This method is generally clean and high-yielding.
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Procedure:
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Dissolve the azide (1.0 eq) in methanol or ethyl acetate.
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Add 10% palladium on carbon (10 mol% Pd).
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Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide stretch).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
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Concentrate the filtrate in vacuo to yield the final product, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.
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Route B: Synthesis via Reductive Amination of a 6-Oxo Intermediate
This approach involves the initial synthesis of a key ketone intermediate, tert-butyl 1,4-oxazepan-6-one-4-carboxylate, followed by reductive amination to introduce the amino group. The synthesis of the ketone can be approached through a ring-expansion of a suitable piperidone precursor, a strategy that has been successfully applied to the large-scale production of related cyclic ketones.[3]
Workflow for Route B
Caption: Synthetic workflow for Route B.
Experimental Protocols for Route B
Step 1: Synthesis of tert-butyl 1,4-oxazepan-6-one-4-carboxylate
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Illustrative Procedure (Conceptual - based on related transformations):
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A solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous solvent such as dichloromethane is treated with a diazo compound like ethyl diazoacetate in the presence of a Lewis acid catalyst (e.g., BF3·OEt2) at low temperature.
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The reaction would proceed through the formation of a homologous ketone via insertion of the carbene derived from the diazo compound.
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Subsequent workup and purification would yield the desired tert-butyl 1,4-oxazepan-6-one-4-carboxylate.
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Step 2: Reductive Amination of tert-butyl 1,4-oxazepan-6-one-4-carboxylate
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Rationale: Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4][5] The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the amine. Sodium cyanoborohydride is a common reducing agent for this transformation as it is selective for the iminium ion over the ketone.
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Procedure:
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Dissolve tert-butyl 1,4-oxazepan-6-one-4-carboxylate (1.0 eq) in methanol.
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Add ammonium acetate (10 eq) or another source of ammonia.
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Stir the mixture at room temperature for 1 hour.
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Add sodium cyanoborohydride (1.5 eq) portion-wise.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
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Carefully quench the reaction by adding dilute hydrochloric acid until the solution is acidic (pH ~2) to destroy any remaining reducing agent.
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Basify the solution with aqueous sodium hydroxide (pH ~10) and extract with an organic solvent such as ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography to obtain tert-butyl 6-amino-1,4-oxazepane-4-carboxylate.
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Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Features |
| tert-butyl 6-amino-1,4-oxazepane-4-carboxylate | C10H20N2O3 | 216.28 | ¹H NMR will show characteristic peaks for the Boc group and the oxazepane ring protons. |
| tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate | C10H19NO4 | 217.26 | IR spectroscopy will show a broad O-H stretch. |
| tert-butyl (6S)-6-azido-1,4-oxazepane-4-carboxylate | C10H18N4O3 | 242.28 | IR spectroscopy will show a strong, sharp azide stretch around 2100 cm⁻¹. |
| tert-butyl 1,4-oxazepan-6-one-4-carboxylate | C10H17NO4 | 215.25 | IR spectroscopy will show a characteristic C=O stretch for the ketone. |
Conclusion
The synthesis of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate can be effectively achieved through multiple synthetic routes. The choice between functional group interconversion from a pre-existing hydroxylated scaffold (Route A) and a de novo synthesis involving ring formation and subsequent reductive amination (Route B) will depend on factors such as the availability and cost of starting materials, scalability requirements, and the desired stereochemistry of the final product. Both pathways utilize robust and well-established chemical transformations, providing reliable access to this valuable synthetic intermediate for drug discovery and development programs.
References
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Bezanson, M., et al. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. Journal of Organic Chemistry, 78(3), 872-885. [Link]
- WO2012046882A1 - 1,4-oxazepane derivatives.
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Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
Sources
- 1. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
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